molecular formula C8H9NO2 B1606057 2-(Hydroxymethyl)benzamide CAS No. 33832-98-3

2-(Hydroxymethyl)benzamide

Cat. No. B1606057
Key on ui cas rn: 33832-98-3
M. Wt: 151.16 g/mol
InChI Key: RULWBFLPUAFFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07329515B2

Procedure details

A solution of triethylamine (TEA, 0.658 g, 0.91 ml, 6.50 mmol, 1.5 equiv.) in 1,2-dichloroethane (3 ml) was added dropwise under stirring and cooling with ice to a suspension of AlCl3 (0.635 g, 4.76 mmol, 1.1 equiv.) in 1,2-dichloroethane (7 ml). The temperature was maintained at 15-20° C. during the addition and the mixture was then allowed to warm up at room temperature. A solution of 1-dimethoxytrityl-6-amino-hexan-1-ol (16) (2.00 g, 4.76 mmol, 1.1 equiv., prepared as described by Woo and Fung (1996), International Pat. App. Pub. No. WO 96/05215) and 6-nitrophthalide (18) (0.766 g, 4.33 mmol, 1.0 equiv.) in 1,2-dichloroethane (3 ml) was added over a period of 20 min and the mixture was stirred at room temperature overnight. The completion of the reaction was confirmed by TLC analysis (EtOAc containing 1% TEA). The reaction mixture was then quenched with an ice-water mixture (30 ml) and stirred for an additional 30 min. The resulting suspension was filtered through a bed of Celite® and the filter cake was washed with 1,2-dichloroethane (10 ml). The organic phase of the combined filtrates was separated, washed with water (30 ml) and brine (20 ml), dried over MgSO4 and concentrated. The crude product was purified by flash chromatography (35-75% EtOAc in hexanes, gradient elution) yielding 0.20 g (8%) of compound (20) as a pale yellow oil. Rf=0.2 (hexanes/EtOAc 1:1, v/v, containing 1% TEA). 1H NMR (300 MHz, CD3CN) δ 8.32-8.27 (m, 2H), 7.76-7.73 (m, 1H), 7.47-7.44 (m, 2H), 7.33-7.20 (m, 8H), 6.87 (d, J=9.1 Hz, 4H), 4.69 (d, J=5.9 Hz, 2H), 4.14 (t, J=5.9 Hz, 1H), 3.77 (s, 6H), 3.35 (q, J=6.5 Hz, 2H), 3.03 (t, J=6.4 Hz, 2H), 1.64-1.55 (m, 4H), 1.43-1.28 (m, 4H). 13C NMR (75 MHz, CD3CN) δ 167.4, 158.8, 147.7, 145.9, 136.9, 130.1, 128.2, 128.0, 126.9, 125.1, 122.9, 113.2, 85.8, 63.3, 62.3, 55.1, 39.8, 29.8, 29.1, 26.7, 26.0.
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.635 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-dimethoxytrityl-6-amino-hexan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.766 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
8%

Identifiers

REACTION_CXSMILES
C([N:3](CC)CC)C.[Al+3].[Cl-].[Cl-].[Cl-].[N+]([C:15]1[CH:24]=[C:23]2[C:18]([CH2:19][O:20][C:21]2=[O:22])=[CH:17][CH:16]=1)([O-])=O.CCOC(C)=O>ClCCCl>[OH:20][CH2:19][C:18]1[CH:17]=[CH:16][CH:15]=[CH:24][C:23]=1[C:21]([NH2:3])=[O:22] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.91 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.635 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
1-dimethoxytrityl-6-amino-hexan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.766 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2COC(=O)C2=C1
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with an ice-water mixture (30 ml)
STIRRING
Type
STIRRING
Details
stirred for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a bed of Celite®
WASH
Type
WASH
Details
the filter cake was washed with 1,2-dichloroethane (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase of the combined filtrates was separated
WASH
Type
WASH
Details
washed with water (30 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (35-75% EtOAc in hexanes, gradient elution)

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.